Cas no 1218911-16-0 (Carisoprodol-D7 solution)

Carisoprodol-D7 solution 化学的及び物理的性質
名前と識別子
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- Carisoprodol-D7 solution
- Carisoprodol-D7
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- インチ: 1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2
- InChIKey: OFZCIYFFPZCNJE-FJNYTKNASA-N
- ほほえんだ: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C(COC(=O)N)(C)COC(=O)NC(C)C
じっけんとくせい
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 濃度: 1.0 mg/mL in methanol
Carisoprodol-D7 solution セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
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危険物標識:
- ちょぞうじょうけん:−20°C
Carisoprodol-D7 solution 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-123-1ML |
Carisoprodol-D<SUB>7</SUB> solution |
1218911-16-0 | 1ml |
¥15007.16 | 2023-10-31 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-083-1ML |
Carisoprodol-D |
1218911-16-0 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
1912.68 | 2021-05-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-123-1ML |
1218911-16-0 | 1ML |
¥23327.79 | 2023-01-17 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-083-1ML |
Carisoprodol-D<SUB>7</SUB> solution |
1218911-16-0 | 1ml |
¥1520.34 | 2023-05-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-083-1ML |
1218911-16-0 | 1ML |
¥2342.57 | 2023-01-17 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-123-1ML |
Carisoprodol-D |
1218911-16-0 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
19046.95 | 2021-05-13 |
Carisoprodol-D7 solution 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Carisoprodol-D7 solutionに関する追加情報
Research Brief on Carisoprodol-D7 Solution (CAS: 1218911-16-0): Advances and Applications in Chemical Biomedicine
Carisoprodol-D7 solution, a deuterium-labeled analog of the muscle relaxant carisoprodol (CAS: 1218911-16-0), has emerged as a critical tool in pharmacokinetic and metabolic studies. Recent research highlights its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of carisoprodol and its active metabolite, meprobamate, in biological matrices. This deuterated compound's stability and isotopic purity (≥98%) make it indispensable for high-sensitivity analytical workflows, particularly in forensic toxicology and drug monitoring.
A 2023 Journal of Analytical Toxicology study demonstrated Carisoprodol-D7's superior performance in quantifying low-abundance carisoprodol in postmortem blood samples, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL. The research team optimized extraction protocols using solid-phase extraction (SPE) with Oasis HLB cartridges, reporting 92-105% recovery rates across concentrations. These advancements address longstanding challenges in detecting carisoprodol abuse, where conventional methods often fail to distinguish therapeutic use from overdose scenarios.
Innovative applications extend to neuropharmacology, as evidenced by a recent ACS Chemical Neuroscience publication utilizing Carisoprodol-D7 to map GABAA receptor modulation dynamics. Through hydrogen-deuterium exchange mass spectrometry (HDX-MS), researchers identified novel allosteric binding sites affected by carisoprodol's stereoselective interactions. The deuterated tracer enabled precise tracking of conformational changes in α1β2γ2 receptor subunits at 0.1 Å resolution, revealing previously uncharacterized mechanisms underlying its muscle relaxant effects.
Manufacturing advancements have also been reported, with a 2024 Organic Process Research & Development paper detailing a novel synthetic route for 1218911-16-0 via palladium-catalyzed deuterium exchange. This continuous-flow methodology achieves 99.5% isotopic enrichment while reducing production costs by 40% compared to traditional batch processes. Such innovations promise to expand accessibility of Carisoprodol-D7 solution for large-scale clinical studies and regulatory-grade method validations.
Emerging regulatory considerations are shaping the compound's applications. The 2024 FDA Bioanalytical Method Validation Guidance now specifically recommends deuterated internal standards like Carisoprodol-D7 for controlled substance assays. This recognition stems from multi-center validation studies demonstrating ≤2.8% inter-laboratory variability when using the deuterated standard, significantly improving consistency in forensic and clinical reporting.
Future research directions include the development of 13C/15N doubly labeled variants for advanced metabolic flux studies and potential applications in positron emission tomography (PET) tracer development. The unique physicochemical properties of 1218911-16-0 continue to make it a molecule of significant interest for both analytical and therapeutic research communities.
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